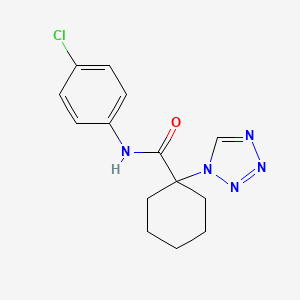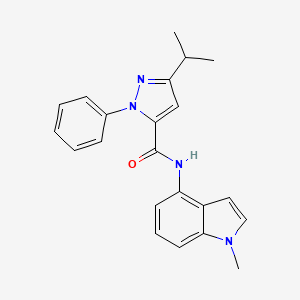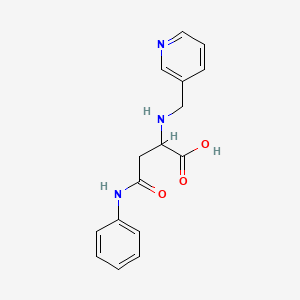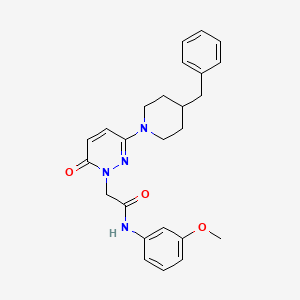![molecular formula C16H14Cl2N4O5S2 B12168342 4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B12168342.png)
4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole core with sulfonyl and piperazinyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole typically involves multiple steps:
Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazinyl Group: The piperazinyl group is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Sulfonylation: The sulfonyl groups are introduced through sulfonyl chloride intermediates, which react with the piperazinyl and benzoxadiazole moieties under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antiviral and anticancer properties.
Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exhibiting antiviral or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl derivatives: These compounds share structural similarities and may exhibit comparable biological activities.
Benzoxadiazole derivatives:
Uniqueness
4-({4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole is unique due to the combination of its structural features, which confer specific reactivity and biological activity. Its dual sulfonyl groups and piperazinyl moiety distinguish it from other benzoxadiazole derivatives, potentially enhancing its pharmacological and material properties.
Propriétés
Formule moléculaire |
C16H14Cl2N4O5S2 |
|---|---|
Poids moléculaire |
477.3 g/mol |
Nom IUPAC |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C16H14Cl2N4O5S2/c17-11-4-5-12(18)15(10-11)29(25,26)22-8-6-21(7-9-22)28(23,24)14-3-1-2-13-16(14)20-27-19-13/h1-5,10H,6-9H2 |
Clé InChI |
BONZRXKMDANCDL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B12168261.png)



![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B12168286.png)
![(4E)-4-[hydroxy(4-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12168289.png)
![2,4-dichloro-N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B12168296.png)

methanone](/img/structure/B12168309.png)
![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12168322.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylpyridin-2-yl)propanamide](/img/structure/B12168331.png)

![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B12168350.png)
![N-[4-(4-chlorophenyl)-3-(3-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168358.png)
